
Urea, (6-aminohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminohexylurea typically involves the reaction of 6-aminohexylamine with urea. One common method is the nucleophilic addition of 6-aminohexylamine to potassium isocyanate in water, which proceeds without the need for organic co-solvents . This reaction is mild and efficient, yielding high-purity products through simple filtration or extraction procedures .
Industrial Production Methods
Industrial production of 6-aminohexylurea can be scaled up using the same nucleophilic addition method. The reaction conditions are optimized to ensure high yields and purity, making the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-aminohexylurea undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in substitution reactions with various electrophiles.
Condensation Reactions: The urea moiety can react with aldehydes or ketones to form imines or Schiff bases.
Hydrolysis: Under acidic or basic conditions, 6-aminohexylurea can hydrolyze to form 6-aminohexylamine and urea.
Common Reagents and Conditions
Isocyanates: Used for the initial synthesis of 6-aminohexylurea.
Acids and Bases: Employed in hydrolysis reactions to break down the compound into its constituent parts.
Major Products Formed
Imines: Formed through condensation reactions with aldehydes or ketones.
6-aminohexylamine and Urea: Products of hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
6-aminohexylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 6-aminohexylurea involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can participate in various chemical reactions. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: Similar structure but contains a sulfur atom instead of an oxygen atom.
Carbamates: Similar functional group but with an ester linkage.
Amides: Similar functional group but with a carbonyl group attached to a nitrogen atom.
Uniqueness
6-aminohexylurea is unique due to its combination of an amino group and a urea moiety, which allows it to participate in a wide range of chemical reactions and interactions.
Eigenschaften
CAS-Nummer |
193344-26-2 |
|---|---|
Molekularformel |
C7H17N3O |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
6-aminohexylurea |
InChI |
InChI=1S/C7H17N3O/c8-5-3-1-2-4-6-10-7(9)11/h1-6,8H2,(H3,9,10,11) |
InChI-Schlüssel |
QNLVASBBOZLNPE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNC(=O)N)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)
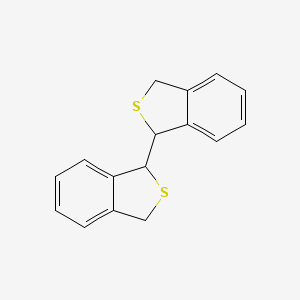
![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
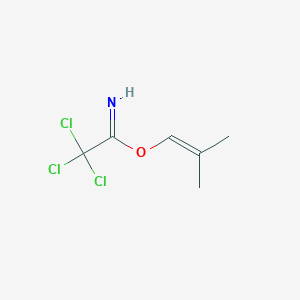
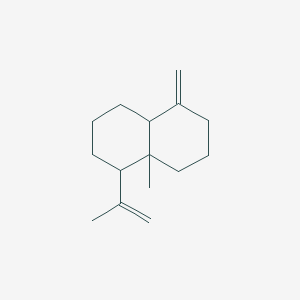
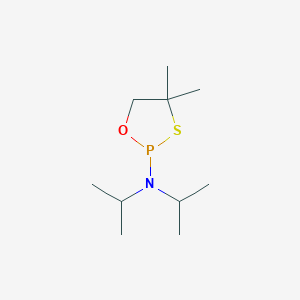
![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)
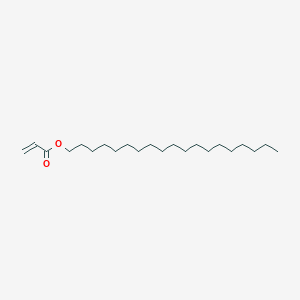


![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)

